molecular formula C7H16ClNO2 B1432973 (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride CAS No. 1416439-82-1

(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride

Cat. No.: B1432973
CAS No.: 1416439-82-1
M. Wt: 181.66 g/mol
InChI Key: JIPQEJGQWAORNN-UHFFFAOYSA-N
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Description

(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C7H15NO2·HCl. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a hydroxyl group and a chlorine atom. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride typically involves the reaction of 6,6-dimethylmorpholine with formaldehyde in the presence of a reducing agent. The reaction is usually carried out under acidic conditions to facilitate the formation of the hydroxyl group.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process. The initial step involves the reaction of 6,6-dimethylmorpholine with formaldehyde, followed by reduction and purification steps to obtain the final product. The production process is optimized to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions involve the replacement of the hydroxyl group with other functional groups, using reagents like alkyl halides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding aldehydes or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of ethers or esters.

Scientific Research Applications

(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride is widely used in scientific research due to its versatile chemical properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. The compound is also used as a building block in the development of new chemical entities and as a reagent in organic synthesis.

Mechanism of Action

(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride is structurally similar to other morpholine derivatives, such as morpholine itself and 2-methylmorpholine. its unique substitution pattern and the presence of the hydroxyl group distinguish it from these compounds. The compound's enhanced reactivity and stability make it a valuable tool in various chemical and biological applications.

Comparison with Similar Compounds

  • Morpholine

  • 2-Methylmorpholine

  • 3-Methylmorpholine

  • 4-Methylmorpholine

Properties

IUPAC Name

(6,6-dimethylmorpholin-2-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2)5-8-3-6(4-9)10-7;/h6,8-9H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPQEJGQWAORNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC(O1)CO)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416439-82-1
Record name 2-Morpholinemethanol, 6,6-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416439-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride
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(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride
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(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride
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